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Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data

for 6-Morpholinopicolinaldehyde (CAS No. 857283-88-6), a heterocyclic aldehyde of

significant interest in medicinal chemistry and materials science. Designed for researchers,

scientists, and drug development professionals, this document synthesizes theoretical

predictions with empirical data from analogous structures to present a robust characterization

framework. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C

NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Each section

includes detailed, field-proven protocols for data acquisition, an in-depth analysis of expected

spectral features, and the causal reasoning behind these spectroscopic signatures. This guide

serves as a foundational reference for the structural elucidation, quality control, and reaction

monitoring of 6-Morpholinopicolinaldehyde and its derivatives.

Introduction and Molecular Structure
6-Morpholinopicolinaldehyde, also known as 6-morpholinopyridine-2-carbaldehyde, is a

disubstituted pyridine derivative. Its structure integrates a picolinaldehyde core with a

morpholine moiety at the 6-position. This unique combination of an electron-withdrawing

aldehyde and an electron-donating morpholine group on the same pyridine ring creates a

molecule with distinct electronic and chemical properties. A thorough understanding of its

spectroscopic signature is paramount for its application in complex synthetic pathways and

biological assays.
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The structural integrity and purity of this compound are critical for its intended applications. The

following sections provide a detailed roadmap for its characterization using state-of-the-art

spectroscopic techniques.
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Caption: Predicted major fragmentation pathways for [M+H]⁺.

Loss of Carbon Monoxide (CO): A common fragmentation for aromatic aldehydes is the loss

of a neutral CO molecule (28 Da) from the protonated molecular ion, leading to a fragment at

m/z 165.10.

Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, such as

the loss of ethylene oxide (C₂H₄O, 44 Da), resulting in a fragment at m/z 149.07.

Loss of the Morpholine Substituent: Cleavage of the C-N bond between the pyridine ring and

the morpholine nitrogen can lead to the loss of a morpholine radical (86 Da), generating a

picolinaldehyde fragment ion at m/z 107.05. This fragment can further lose the formyl radical

(CHO•) to produce the pyridinium ion at m/z 78.03.

Safety and Handling
According to the Safety Data Sheet (SDS) for 6-Morpholinopyridine-2-carbaldehyde, the

compound is considered hazardous. [1]Users should adhere to the following precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.

Handling: Ensure adequate ventilation. Avoid formation of dust. Do not breathe dust, fumes,

or vapors.

Storage: Keep the container tightly closed in a dry, well-ventilated place, away from heat and

sources of ignition.

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If

inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion
The structural characterization of 6-Morpholinopicolinaldehyde can be confidently achieved

through a combined spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-

hydrogen framework, FTIR confirms the presence of key functional groups—most notably the

aldehyde and morpholine moieties—and high-resolution mass spectrometry validates the

molecular formula and provides structural confirmation through predictable fragmentation

patterns. The protocols and interpretive guidelines presented herein constitute a robust, self-

validating system for researchers working with this compound, ensuring both scientific integrity

and experimental success.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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Characterization of 6-Morpholinopicolinaldehyde]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1603457#spectroscopic-data-for-6-
morpholinopicolinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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